3-(Bromomethyl)-4-chloro-1,1'-biphenyl
Description
3-(Bromomethyl)-4-chloro-1,1'-biphenyl (C₁₃H₁₀BrCl, molecular weight: 281.5 g/mol) is a halogenated biphenyl derivative featuring a bromomethyl (-CH₂Br) group at the 3-position and a chlorine atom at the 4-position on one phenyl ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions or alkylation processes due to the electrophilic nature of the bromomethyl group .
Properties
CAS No. |
83169-80-6 |
|---|---|
Molecular Formula |
C13H10BrCl |
Molecular Weight |
281.57 g/mol |
IUPAC Name |
2-(bromomethyl)-1-chloro-4-phenylbenzene |
InChI |
InChI=1S/C13H10BrCl/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
BLGUFYHTNMWYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-(Bromomethyl)-4-chloro-1,1'-biphenyl is highlighted through comparisons with related compounds:
Structural Analogues
Physical and Chemical Properties
- Melting Points : 4-(Bromomethyl)-1,1'-biphenyl exhibits a melting point of 84–86°C , while chlorinated analogues like 4-Chloro-1,1'-biphenyl lack detailed thermal data in the evidence.
- Solubility : Brominated biphenyls generally exhibit low water solubility due to hydrophobicity, aligning with their use in organic solvents for synthesis .
Toxicity and Environmental Impact
- 4-Chloro-1,1'-biphenyl : Classified as a polychlorinated biphenyl (PCB) isomer, associated with environmental persistence and toxicity (e.g., bioaccumulation, endocrine disruption) .
- Brominated Analogues : Bromomethyl groups may increase reactivity but also raise toxicity concerns. Safety protocols for handling similar compounds (e.g., 4,4'-Bis(Bromomethyl)-1,1'-biphenyl) emphasize stringent ventilation and personal protective equipment .
Key Research Findings
- Synthetic Challenges : Positional isomerism (e.g., bromomethyl at 3 vs. 4) significantly impacts reactivity and purification, as seen in the low yield (47%) of 4-(Bromomethyl)-1,1'-biphenyl .
- Regulatory Considerations : Brominated biphenyls may fall under hazardous substance regulations due to flammability and ecological risks, necessitating compliance with transport and disposal guidelines .
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